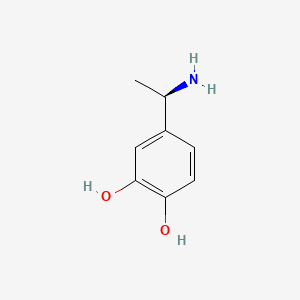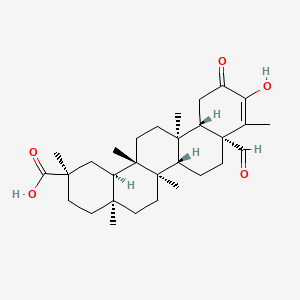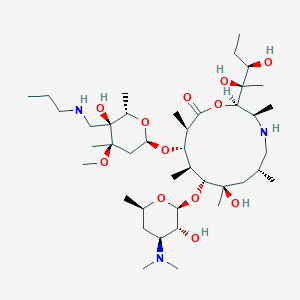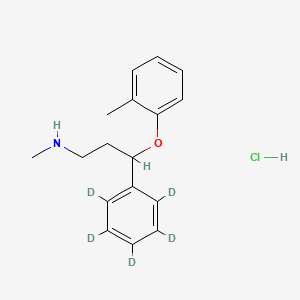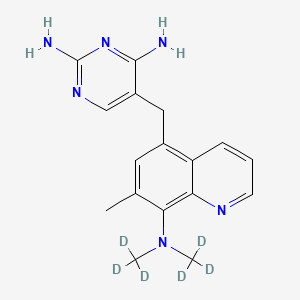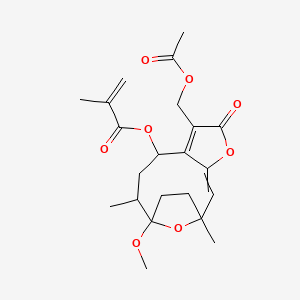
8|A-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8|A-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate is a chemical compound . It is supplied by companies like Leap Chem Co., Ltd for research, development, and production .
Physical and Chemical Properties Analysis
The compound has a molecular formula of C21H26O8 and a molecular weight of 406.431 g/mol . Other specific physical and chemical properties are not detailed in the available resources.Wissenschaftliche Forschungsanwendungen
Cytotoxic Activities
Research on sesquiterpene lactones, including 8|A-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate, has demonstrated potent cytotoxic activities against various tumor cell lines. For instance, compounds isolated from Vernonia chinensis exhibited significant cytotoxic effects against P-388 and A-549 tumor cell lines (Chen et al., 2005). Additionally, compounds from Pseudoelephantopus spicatus were evaluated for their cytotoxic effects on several human cancer cell lines, showing notable efficacy (Yang et al., 2007).
Antiplasmodial Activity
Studies have identified certain hirsutinolides, including variants of 8|A-(2-Methylacryloyloxy)-1-O-methylhirsutinolide, as exhibiting in vitro antiplasmodial activity. These compounds have been isolated from Vernonia staehelinoides and demonstrated potential as scaffolds for structure-activity relationship studies in antiplasmodial research (Pillay et al., 2007).
Chemical Synthesis and Structural Analysis
In the realm of organic chemistry, the synthesis and structural elucidation of compounds related to 8|A-(2-Methylacryloyloxy)-1-O-methylhirsutinolide have been topics of interest. For example, research has been conducted on the synthesis and NMR spectral analysis of related amine heterocycles, which can provide insights into the chemical properties and potential applications of these compounds in various fields (Saba et al., 2007).
Wirkmechanismus
Target of Action
8α-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate primarily targets two key enzymes : 8α-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate primarily targets two key enzymes: Cytochrome P450 2A6 (CYP2A6) and Monoamine Oxidases (MAO-A and MAO-B) . CYP2A6 is involved in the metabolism of various xenobiotics and endogenous compounds, while MAO-A and MAO-B are crucial for the breakdown of monoamines, including neurotransmitters such as serotonin and dopamine .
Mode of Action
This compound acts as an irreversible inhibitor of CYP2A6 and MAO enzymes. By binding covalently to the active sites of these enzymes, it prevents their normal catalytic activity. The inhibition of CYP2A6 reduces the metabolism of its substrates, potentially leading to increased levels of these compounds in the body. Similarly, inhibition of MAO-A and MAO-B results in elevated levels of monoamines, which can affect mood and neurological functions .
Biochemical Pathways
The inhibition of CYP2A6 affects the metabolic pathway of nicotine and other xenobiotics, potentially altering their pharmacokinetics and dynamics. For MAO-A and MAO-B, the inhibition disrupts the monoamine degradation pathway , leading to increased levels of neurotransmitters like serotonin, norepinephrine, and dopamine. This can have downstream effects on mood regulation, cognitive functions, and other neurological processes .
Result of Action
At the molecular level, the inhibition of CYP2A6 and MAO enzymes by 8α-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate leads to increased levels of their substrates . This can result in enhanced pharmacological effects of drugs metabolized by CYP2A6 and elevated neurotransmitter levels due to MAO inhibition. At the cellular level, these changes can affect cell signaling, neurotransmission, and overall cellular homeostasis .
Action Environment
The efficacy and stability of 8α-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate can be influenced by environmental factors such as pH, temperature, and the presence of other compounds. For instance, the compound’s stability might be compromised in extreme pH conditions or high temperatures. Additionally, the presence of other inhibitors or substrates of CYP2A6 and MAO enzymes can affect its inhibitory potency and overall efficacy .
: Information sourced from MedChemExpress and BioCrick datasheets on 8α-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate.
Biochemische Analyse
Biochemical Properties
8alpha-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate interacts with the enzyme CYP2A6, a member of the cytochrome P450 family . It also inhibits the enzymes MAO-A and MAO-B, which are involved in the breakdown of neurotransmitters .
Cellular Effects
Given its inhibitory effects on CYP2A6 and MAO enzymes, it may influence cell signaling pathways and gene expression related to these enzymes .
Molecular Mechanism
8alpha-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate exerts its effects at the molecular level by binding to and inhibiting the activity of CYP2A6 and MAO enzymes . This inhibition could lead to changes in gene expression related to these enzymes.
Metabolic Pathways
8alpha-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate is involved in metabolic pathways related to the CYP2A6 and MAO enzymes . It may interact with these enzymes and potentially affect metabolic flux or metabolite levels.
Eigenschaften
IUPAC Name |
[6-(acetyloxymethyl)-11-methoxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O8/c1-12(2)19(24)28-16-9-13(3)22(26-6)8-7-21(5,30-22)10-17-18(16)15(20(25)29-17)11-27-14(4)23/h10,13,16H,1,7-9,11H2,2-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFWDFNNMSZVOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C(C(=O)OC2=CC3(CCC1(O3)OC)C)COC(=O)C)OC(=O)C(=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
